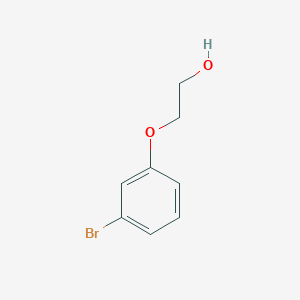

2-(3-Bromophenoxy)ethanol

Übersicht

Beschreibung

2-(3-Bromophenoxy)ethanol is a compound with the molecular formula C8H9BrO2 . It is also known as 2-(p-bromophenoxy)ethanol .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to an ethanol molecule via an ether linkage . The molecular weight of the compound is 217.060 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Synthesis of Heterocyclic Compounds : The compound has been investigated in the synthesis of various heterocyclic compounds, such as isoquinolines. One study demonstrated its use in the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which was further used to create tetrahydroisoquinolines through phenolic cyclization (Kametani et al., 1970).

Extraction and Environmental Studies

- Extraction from Aqueous Solutions : Research has explored the extraction of related phenolic alcohols from aqueous solutions, such as olive mill wastewater, using emulsion liquid membranes. This study highlights its potential in environmental cleanup and waste processing (Reis et al., 2006).

Pharmacological Research

- Investigation in Pharmacology : While specific studies directly involving 2-(3-Bromophenoxy)ethanol in pharmacology were not found, similar compounds have been researched for various biological and pharmacological activities. For instance, derivatives have been studied for their apoptotic effects in certain cell lines, which could have implications in cancer research (Ragione et al., 2000).

Analytical Chemistry

- Use in Analytical Methods : The compound and its derivatives have been used in analytical chemistry, such as in the determination of synthetic hydroxytyrosol in plasma by GC-MS. This indicates its utility in analytical methodologies and in understanding the metabolism of related compounds (Bai et al., 1998).

Material Science

- In Coordination Polymers : It's used in the construction of coordination polymers, affecting the magnetic properties of the resulting materials. This application demonstrates its potential in material science and nanotechnology (Liu et al., 2009).

Environmental Chemistry

- Photolysis of Brominated Phenols : Studies on the photolysis of bromophenols, which are related to this compound, have been conducted to understand their behavior and degradation in the environment. This research is critical for assessing the environmental impact of such compounds (Zakon et al., 2013).

Organic Chemistry Research

- Microwave-Enhanced Williamson Ether Synthesis : The compound has been a part of studies involving Williamson ether synthesis, an important reaction in organic chemistry. This includes research on optimizing reaction conditions using microwave acceleration, demonstrating its relevance in modern synthetic methods (Baar, 2018).

Wirkmechanismus

Target of Action

It’s structurally related to bromophenols and ethanol, both of which have known targets . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Ethanol, on the other hand, is known to interact with several targets in the body, including GABA receptors, glutamate receptors, and other ion channels .

Mode of Action

For instance, ethanol is known to enhance the function of GABA receptors, inhibit the function of glutamate receptors, and interact with other ion channels .

Biochemical Pathways

Ethanol, a structurally related compound, is known to be metabolized primarily in the liver through two different oxidative pathways . The first step of the reaction by alcohol dehydrogenase (ADH) occurs in the cytosol and produces acetaldehyde. Acetaldehyde is converted into acetate in the mitochondria by acetaldehyde dehydrogenase (ALDH) and can be transported in the blood to be used as an energy source for peripheral tissues .

Pharmacokinetics

Ethanol, a structurally related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The rate-limiting step in oxidation is the conversion of ethanol into acetaldehyde by cytosolic alcohol dehydrogenase (ADH), which has a low Michaelis-Menten constant (Km) of 0.05–0.1 g/L .

Result of Action

Ethanol, a structurally related compound, is known to have profound effects on the balance of other biochemical pathways . It can affect neurotransmitter systems, synaptic plasticity, and cause neuroinflammation, leading to memory impairment .

Eigenschaften

IUPAC Name |

2-(3-bromophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCBWIJUCJEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![N-(2-ethyl-6-methylphenyl)-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3007804.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide](/img/structure/B3007814.png)